![molecular formula C18H24O3 B14134481 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid CAS No. 1157673-22-7](/img/structure/B14134481.png)
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group with two methyl substituents, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
類似化合物との比較
- 1-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexaneacetic acid
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexaneacetic acid
- 1-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexaneacetic acid
Uniqueness: 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .
特性
CAS番号 |
1157673-22-7 |
|---|---|
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC名 |
2-[1-[2-(2,4-dimethylphenyl)-2-oxoethyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C18H24O3/c1-13-6-7-15(14(2)10-13)16(19)11-18(12-17(20)21)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,20,21) |
InChIキー |
JNJNJEGHGIOPDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(CCCCC2)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


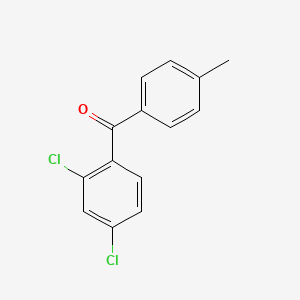
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
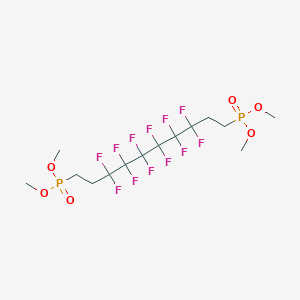
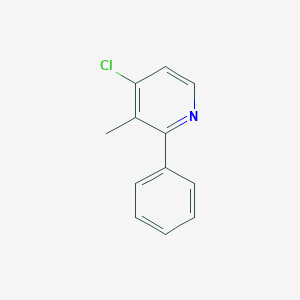
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
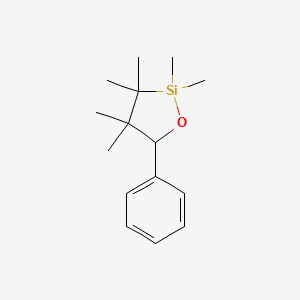
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
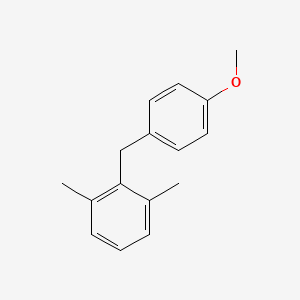

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)

